molecular formula C9H8F4O3 B14060671 1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene

1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene

Cat. No.: B14060671
M. Wt: 240.15 g/mol
InChI Key: UBXBTESFRJFLKB-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F4O3

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with fluorine and trifluoromethoxy reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated or methoxylated derivatives .

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethoxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethoxy-3-fluoro-4-(trifluoromethoxy)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H8F4O3

Molecular Weight

240.15 g/mol

IUPAC Name

3-fluoro-1,2-dimethoxy-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8F4O3/c1-14-6-4-3-5(16-9(11,12)13)7(10)8(6)15-2/h3-4H,1-2H3

InChI Key

UBXBTESFRJFLKB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC(F)(F)F)F)OC

Origin of Product

United States

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